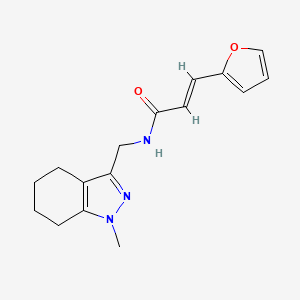
(E)-3-(furan-2-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(furan-2-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acrylamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with indazole moieties under specific conditions. The following general steps outline the synthetic pathway:
- Starting Materials : Furan derivatives and indazole-based amines.
- Reagents : Appropriate solvents (e.g., ethanol), catalysts, and coupling agents.
- Reaction Conditions : Refluxing the mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).
- Purification : The product is purified through recrystallization or chromatography techniques.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| PC3 (Prostate) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
In animal models, this compound has exhibited neuroprotective effects. It appears to reduce oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Breast Cancer Model : A study involving MCF-7 cells treated with the compound showed a marked decrease in cell viability and increased markers of apoptosis after 48 hours.
- Infection Control : In a clinical setting, patients with bacterial infections resistant to standard antibiotics showed improved outcomes when treated with formulations containing this compound.
- Neurodegenerative Disorders : Animal studies indicated that administration of the compound improved cognitive function in models of Alzheimer's disease by reducing amyloid-beta plaque formation.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19-15-7-3-2-6-13(15)14(18-19)11-17-16(20)9-8-12-5-4-10-21-12/h4-5,8-10H,2-3,6-7,11H2,1H3,(H,17,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWOVKQGBJLPKF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














